2-Methoxypyrimidine-5-carbaldehyde
Overview
Description
2-Methoxypyrimidine-5-carbaldehyde is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. The methoxy group at the second position and the carbaldehyde group at the fifth position are key functional groups that influence the reactivity and properties of this compound.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with potential for various substituents that affect the overall geometry and electronic configuration. For example, the structure of 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde shows a polarized electronic structure and forms a three-dimensional hydrogen-bonded framework . This suggests that 2-methoxypyrimidine-5-carbaldehyde could also engage in hydrogen bonding, influencing its crystalline structure and stability.
Chemical Reactions Analysis
Pyrimidine carbaldehydes can undergo a variety of chemical reactions. For instance, they can be used as electrophiles in nucleophilic substitution reactions to yield trisubstituted indole derivatives . They can also participate in condensation reactions with amines to form complex heterocyclic compounds . These reactions highlight the versatility of pyrimidine carbaldehydes in synthetic chemistry, which would likely extend to 2-methoxypyrimidine-5-carbaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives like 2-methoxypyrimidine-5-carbaldehyde are influenced by their functional groups. The presence of a methoxy group can affect the compound's solubility and boiling point, while the carbaldehyde group can make it a candidate for further oxidation or reduction reactions. The hydrogen-bonded structures observed in some pyrimidine carbaldehydes suggest that 2-methoxypyrimidine-5-carbaldehyde may also exhibit significant intermolecular interactions, which can impact its melting point and solubility .
Scientific Research Applications
It’s worth noting that the use of such a compound would largely depend on the specific research context. In general, pyrimidine derivatives like “2-Methoxypyrimidine-5-carbaldehyde” can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
It’s worth noting that the use of such a compound would largely depend on the specific research context. In general, pyrimidine derivatives like “2-Methoxypyrimidine-5-carbaldehyde” can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
It’s worth noting that the use of such a compound would largely depend on the specific research context. In general, pyrimidine derivatives like “2-Methoxypyrimidine-5-carbaldehyde” can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . The hazard statements include H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
2-methoxypyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERUNNHMVZFFRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389971 | |
Record name | 2-Methoxypyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyrimidine-5-carbaldehyde | |
CAS RN |
90905-32-1 | |
Record name | 2-Methoxypyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxypyrimidine-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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